5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide

Lipophilicity Cell Membrane Permeability Intracellular Trapping

Choose DIPPMPO for unmatched intracellular ROS detection. 13× higher lipophilicity (Kp=2.1) than DEPMPO ensures passive diffusion into cells/mitochondria. DIPPMPO-OH adduct half-life (127–158 min) is 2.3–2.9× longer than DMPO-OH, minimizing EPR signal decay. Distinct 31P NMR shifts (•OH 25.3 ppm) enable unambiguous radical ID. Soluble in water, ethanol, CH₂Cl₂. RUO; ships cold.

Molecular Formula C11H22NO4P
Molecular Weight 263.27 g/mol
CAS No. 527704-58-1
Cat. No. B6598021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide
CAS527704-58-1
Molecular FormulaC11H22NO4P
Molecular Weight263.27 g/mol
Structural Identifiers
SMILESCC(C)OP(=O)(C1(CCC=[N+]1[O-])C)OC(C)C
InChIInChI=1S/C11H22NO4P/c1-9(2)15-17(14,16-10(3)4)11(5)7-6-8-12(11)13/h8-10H,6-7H2,1-5H3
InChIKeyJQERKXDWSAKBRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (CAS 527704-58-1) Procurement & Selection Guide


5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (CAS 527704-58-1), commonly referred to as DIPPMPO, is a cyclic nitrone-based spin trap used for the detection and characterization of short-lived free radicals via Electron Paramagnetic Resonance (EPR) spectroscopy . It belongs to the class of 5-phosphorylated pyrroline N-oxides and serves as a lipophilic analog of the widely used spin trap DEPMPO . DIPPMPO is recognized for its ability to form persistent radical adducts with a range of oxygen-, nitrogen-, sulfur-, and carbon-centered radicals, facilitating their identification and quantification in both chemical and biological systems .

5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide: Why Substitution with Other Nitrones is Not Advisable


The assumption that different nitrone spin traps are interchangeable for EPR studies is flawed and can lead to significant discrepancies in experimental outcomes. While compounds like DEPMPO, DMPO, EMPO, and CYPMPO all function as spin traps, their distinct physicochemical properties—such as lipophilicity, adduct half-life, and reaction kinetics—directly impact their ability to partition into cellular compartments, trap specific radicals, and maintain a stable signal for detection [1]. Selecting a suboptimal spin trap can result in the failure to detect radicals, misleading kinetic data, or the observation of artifact signals. Therefore, the choice of spin trap must be based on quantifiable performance metrics aligned with the specific biological or chemical system under investigation, rather than on general class membership [2].

5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide: Quantified Differentiation Evidence for Scientific Selection


Enhanced Lipophilicity of DIPPMPO (Kp=2.1) vs. DEPMPO (Kp=0.16)

DIPPMPO is a more lipophilic analog of DEPMPO, with a reported partition coefficient (Kp) of 2.1, which is significantly higher than the Kp of 0.16 for DEPMPO . This increased lipophilicity facilitates superior diffusion across cellular and mitochondrial membranes, making DIPPMPO a more suitable choice for trapping intracellular reactive oxygen species (ROS) compared to its more polar counterpart [1].

Lipophilicity Cell Membrane Permeability Intracellular Trapping EPR Spectroscopy

Increased Half-Life of DIPPMPO-OH Adduct (127-158 min) vs. DMPO-OH Adduct (55 min)

The stability of the spin adduct formed after trapping a radical is critical for reliable detection and quantification. The half-life of the DIPPMPO-OH adduct in aqueous media is reported to be in the range of 127-158 minutes [1]. In a direct comparison, this is 2.3 to 2.9 times longer than the half-life of the corresponding DMPO-OH adduct, which is only 55 minutes under similar conditions [1]. This increased stability provides a significantly wider temporal window for EPR analysis.

Adduct Stability Hydroxyl Radical Kinetics EPR Detection Window

Comparable •OH Trapping Rate Constant for DIPPMPO (kapp ~4.5 x 10⁹ M⁻¹s⁻¹) vs. DEPMPO and EMPO

Despite its enhanced lipophilicity, DIPPMPO retains high reactivity toward the hydroxyl radical. Its apparent second-order rate constant (kapp) for •OH trapping, determined via competition kinetics with ethanol, is approximately 4.5 × 10⁹ M⁻¹s⁻¹ [1]. This value is comparable to other leading phosphorylated traps, such as DEPMPO (kapp ≈ 4.99 × 10⁹ M⁻¹s⁻¹) and EMPO (kapp ≈ 4.48 × 10⁹ M⁻¹s⁻¹), and is over two-fold higher than that of DMPO (kapp ≈ 1.93 × 10⁹ M⁻¹s⁻¹) [1].

Reaction Kinetics Hydroxyl Radical Trapping Efficiency Competitive Kinetics

Superior Superoxide Adduct Stability of DIPPMPO (t₁/₂ = 73 min) in Mitochondria-Targeted Form

The parent DIPPMPO molecule serves as a versatile scaffold for creating targeted probes. When conjugated to a triphenylphosphonium (TPP+) moiety to create Mito-DIPPMPO, the resulting superoxide adduct exhibits a half-life (t₁/₂) of 73 minutes in buffer [1]. This is significantly longer than the superoxide adduct half-life for Mito-DEPMPO, which is reported to be 2.5-fold shorter than its Mito-DIPPMPO counterpart [2]. This highlights DIPPMPO's superior potential for development into specialized probes with enhanced signal longevity.

Mitochondrial Targeting Superoxide Anion Adduct Stability Cellular ROS

Unambiguous Radical Adduct Identification via Distinct ³¹P NMR Chemical Shifts

DIPPMPO enables a complementary and orthogonal detection method using ³¹P NMR spectroscopy. The ³¹P NMR chemical shifts for the adducts of DIPPMPO with key radicals are distinct and well-resolved: the hydroxyl radical adduct appears at 25.3 ppm, and the superoxide radical adducts are found at 16.9 and 17.1 ppm in phosphate buffer [1]. This provides a unique advantage over non-phosphorylated nitrones like DMPO or EMPO, which lack this specific NMR handle, allowing for unambiguous identification and quantification of radical species without interference from the complexities often found in EPR spectra.

31P NMR Spectroscopy Radical Identification Chemical Shift Analytical Selectivity

Optimal Research Applications for 5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DIPPMPO)


Intracellular and Mitochondrial ROS Detection in Live Cells

Procure DIPPMPO for studies requiring the detection and quantification of intracellular or intramitochondrial reactive oxygen species (ROS), particularly superoxide and hydroxyl radicals. Its 13-fold higher lipophilicity (Kp=2.1) compared to DEPMPO (Kp=0.16) ensures superior passive diffusion across cellular and mitochondrial membranes, providing a more accurate representation of intracellular oxidative events compared to hydrophilic traps [1]. Furthermore, its demonstrated use as a scaffold for mitochondria-targeted probes (Mito-DIPPMPO) with enhanced adduct stability (t₁/₂ = 73 min) [2] validates its core utility for subcellular ROS mapping.

Kinetic Studies of Hydroxyl Radical Generation and Scavenging

Select DIPPMPO for time-resolved EPR experiments or radical scavenging assays where adduct stability is paramount. The DIPPMPO-OH adduct has a half-life of 127-158 minutes, which is 2.3- to 2.9-fold longer than the DMPO-OH adduct (55 minutes) . This extended stability minimizes signal decay artifacts during data acquisition, enabling more precise kinetic analysis and accurate assessment of the efficacy of antioxidants or pro-oxidant systems. Its rate constant for •OH trapping remains high (~4.5 × 10⁹ M⁻¹s⁻¹), ensuring efficient radical capture .

Orthogonal Radical Identification Using ³¹P NMR Spectroscopy

DIPPMPO is the preferred choice when a secondary, unambiguous analytical method is required to complement or validate EPR findings. The distinct ³¹P NMR chemical shifts of its radical adducts (e.g., 25.3 ppm for •OH, 16.9 and 17.1 ppm for O₂•⁻) offer a high-fidelity, quantitative readout free from the spectral simulation ambiguities that can sometimes affect EPR. This makes DIPPMPO particularly valuable in complex reaction mixtures, such as those encountered in industrial oxidation processes or enzymatic reaction mechanisms, where clear radical identification is critical.

EPR Spin Trapping in Partially Aqueous or Lipid-Rich Environments

Due to its enhanced lipophilicity (Kp=2.1) and solubility profile (soluble in water, 100% ethanol, and methylene chloride) , DIPPMPO is well-suited for EPR studies in systems containing significant lipid components or organic co-solvents. This includes studies of lipid peroxidation, the oxidation of pharmaceuticals in lipid-based formulations, or the investigation of radical mechanisms in micellar or membrane-mimetic systems. Its balanced solubility facilitates distribution into both aqueous and hydrophobic microenvironments, providing a more holistic view of radical dynamics.

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